

2-Cyclopropylpyrimidin-5-amine CAS number 1152519-69-1

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Compound of Interest

Compound Name: 2-Cyclopropylpyrimidin-5-amine

Cat. No.: B1373474

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An In-Depth Technical Guide to **2-Cyclopropylpyrimidin-5-amine** (CAS No. 1152519-69-1): A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Cyclopropylpyrimidin-5-amine**, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, propose robust synthetic strategies, and explore its potential applications, particularly in the realm of kinase inhibitor development.

Introduction: The Strategic Value of the 2-Cyclopropylpyrimidin-5-amine Scaffold

2-Cyclopropylpyrimidin-5-amine ($C_7H_9N_3$) is a molecule that marries two highly valued pharmacophores in medicinal chemistry: the pyrimidine ring and the cyclopropyl group. The pyrimidine core is a cornerstone of numerous biologically active compounds, including nucleobase analogs and a plethora of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The 5-amino substituent, in particular, provides a crucial vector for chemical modification, often serving as a key hydrogen bond donor that interacts with the hinge region of kinase active sites.

The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element. Its unique stereoelectronic properties offer several advantages in drug design:

- **Metabolic Stability:** The high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. This can lead to an improved pharmacokinetic profile.
- **Conformational Rigidity:** The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus potentially increasing potency.
- **Vectorial Exit:** When appended to a core scaffold, the cyclopropyl group can provide a well-defined exit vector, allowing for precise exploration of the surrounding binding pocket.

The combination of these two motifs in **2-Cyclopropylpyrimidin-5-amine** creates a versatile and highly valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of **2-Cyclopropylpyrimidin-5-amine** is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

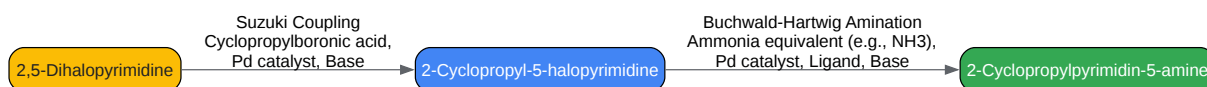
Property	Value	Source
CAS Number	1152519-69-1	
Molecular Formula	C ₇ H ₉ N ₃	
Molecular Weight	135.17 g/mol	
Appearance	Light brown to brown solid	
Predicted Boiling Point	281.9 ± 13.0 °C	
Predicted Density	1.273 ± 0.06 g/cm ³	
Predicted pKa	3.38 ± 0.22	
Storage Conditions	Under inert gas (nitrogen or Argon) at 2–8 °C	

Proposed Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of **2-Cyclopropylpyrimidin-5-amine** is not readily available in peer-reviewed literature, its structure suggests several plausible and efficient synthetic routes based on well-established organometallic cross-coupling reactions. The following sections outline two such proposed strategies, providing the underlying chemical logic and representative experimental considerations.

Strategy 1: Suzuki Coupling followed by Buchwald-Hartwig Amination

This strategy leverages the power of palladium-catalyzed cross-coupling reactions to first install the cyclopropyl group and then the amine functionality. This approach offers high modularity and functional group tolerance.



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Caption: Proposed synthesis of **2-Cyclopropylpyrimidin-5-amine** via Suzuki coupling and subsequent Buchwald-Hartwig amination.

Step 1: Suzuki-Miyaura Cross-Coupling to form 2-Cyclopropyl-5-halopyrimidine

- **Reaction Setup:** In a microwave reactor vial or a standard round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine a 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine) (1.0 eq.), cyclopropylboronic acid (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq.), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2.0-3.0 eq.).
- **Solvent:** Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).
- **Reaction Conditions:** Heat the reaction mixture. If using conventional heating, reflux for several hours. Microwave irradiation can significantly reduce the reaction time to minutes. Monitor the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 2-cyclopropyl-5-halopyrimidine intermediate.
- **Causality:** The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds. The choice of a 2,5-dihalopyrimidine with differential reactivity of the halogens (e.g., 2-chloro-5-bromopyrimidine) can allow for regioselective coupling at the more reactive position. The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step.

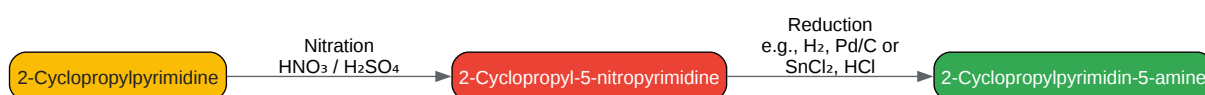
Step 2: Buchwald-Hartwig Amination to form **2-Cyclopropylpyrimidin-5-amine**

- **Reaction Setup:** In a sealed tube or a flask under an inert atmosphere, combine the 2-cyclopropyl-5-halopyrimidine intermediate (1.0 eq.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand), and a strong base (e.g., NaOt-Bu , K_3PO_4 , or Cs_2CO_3).

- **Amine Source:** Introduce an ammonia surrogate, such as benzophenone imine followed by acidic hydrolysis, or directly use aqueous ammonia.
- **Solvent:** Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
- **Reaction Conditions:** Heat the mixture, typically between 80-110 °C, for several hours until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up and Purification:** After cooling, quench the reaction (e.g., with aqueous NH₄Cl if using an ammonia surrogate). If benzophenone imine was used, treat with aqueous acid to hydrolyze the imine. Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude product by flash column chromatography to yield **2-Cyclopropylpyrimidin-5-amine**.
- **Causality:** The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with unactivated aryl halides. The choice of ligand is critical and depends on the specific substrates; sterically hindered biarylphosphine ligands are often highly effective. The base deprotonates the amine (or ammonia surrogate), allowing it to enter the catalytic cycle.

Strategy 2: Synthesis via a Nitro Intermediate and Subsequent Reduction

This alternative route involves the nitration of a 2-cyclopropylpyrimidine precursor, followed by the reduction of the nitro group to the desired amine.



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Caption: Proposed synthesis of **2-Cyclopropylpyrimidin-5-amine** via a 5-nitro intermediate and subsequent reduction.

Step 1: Nitration to form 2-Cyclopropyl-5-nitropyrimidine

- **Reaction Setup:** To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-cyclopropylpyrimidine (synthesized from cyclopropylamine and a suitable 1,3-dicarbonyl compound).
- **Reaction Conditions:** Maintain the low temperature during the addition and then allow the reaction to stir for a specified time, monitoring by TLC or LC-MS.
- **Work-up and Purification:** Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃). The precipitated product can be filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
- **Causality:** The pyrimidine ring is electron-deficient, which can make electrophilic aromatic substitution challenging. However, the 5-position is generally the most susceptible to electrophilic attack. The strong nitrating conditions (a mixture of nitric and sulfuric acids) are typically required to introduce the nitro group onto the pyrimidine ring.

Step 2: Reduction of the Nitro Group

- **Reaction Setup:** Dissolve the 2-cyclopropyl-5-nitropyrimidine intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
- **Reducing Agent:** Several methods can be employed for the reduction:
 - **Catalytic Hydrogenation:** Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (from a balloon or in a Parr shaker) at room temperature or slightly elevated pressure.
 - **Metal-Acid Reduction:** Use a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.
- **Reaction Conditions:** Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC or LC-MS).
- **Work-up and Purification:**

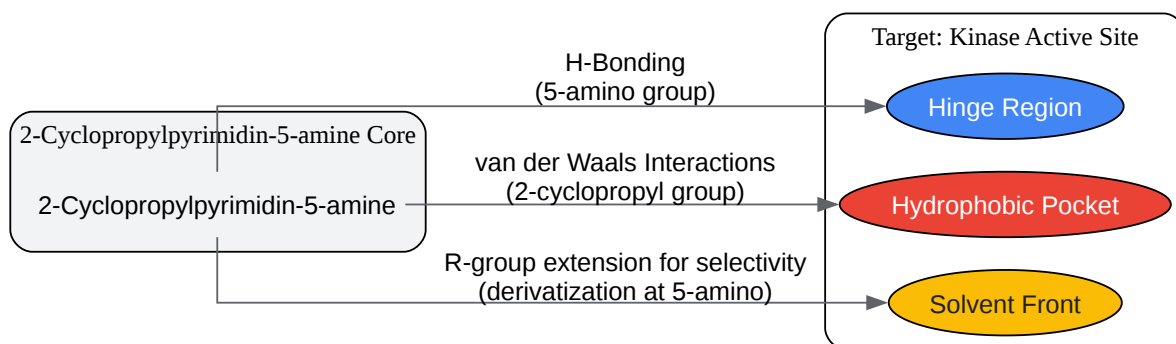
- For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
 - For metal-acid reduction, neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) and extract the product with an organic solvent.
 - Purify the crude product by column chromatography or recrystallization to obtain **2-Cyclopropylpyrimidin-5-amine**.
- Causality: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Catalytic hydrogenation is often a clean method, while metal-in-acid reductions are robust and cost-effective alternatives.

Applications in Drug Discovery and Medicinal Chemistry

2-Cyclopropylpyrimidin-5-amine is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs. Its structural features make it particularly well-suited for targeting ATP-binding sites in enzymes, especially protein kinases.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-cyclopropyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, while the 5-position provides a vector for building out the molecule to achieve selectivity and potency. Numerous patents and publications describe pyrimidine derivatives as inhibitors of a wide range of kinases, including VEGFR, EGFR, and PLK4.



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